2-(Pyrrolidin-3-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
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Overview
Description
2-(Pyrrolidin-3-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a complex organic compound that features both a pyrrolidine ring and a pyridine ring, along with a boronate ester group. Compounds like this are often of interest in organic synthesis and medicinal chemistry due to their unique structural properties and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-3-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of the Pyridine Ring: Pyridine rings are often synthesized through condensation reactions.
Introduction of the Boronate Ester Group: This step usually involves the reaction of a suitable pyridine derivative with a boronic acid or boronate ester under specific conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions can also occur, potentially affecting the pyridine ring.
Substitution: Both the pyrrolidine and pyridine rings can participate in substitution reactions, often facilitated by the presence of the boronate ester group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrrolidine N-oxides, while substitution reactions could introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its boronate ester group makes it particularly useful in Suzuki-Miyaura cross-coupling reactions.
Biology and Medicine
Compounds with similar structures have been investigated for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of both pyrrolidine and pyridine rings can enhance binding affinity to biological targets.
Industry
In the industrial context, such compounds can be used in the development of new materials, including polymers and pharmaceuticals.
Mechanism of Action
The mechanism of action for compounds like 2-(Pyrrolidin-3-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine often involves interactions with specific molecular targets, such as enzymes or receptors. The boronate ester group can form reversible covalent bonds with diols, which is useful in enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-3-YL)pyridine: Lacks the boronate ester group but shares the pyrrolidine and pyridine rings.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine: Contains the boronate ester group but lacks the pyrrolidine ring.
Properties
Molecular Formula |
C15H23BN2O2 |
---|---|
Molecular Weight |
274.17 g/mol |
IUPAC Name |
2-pyrrolidin-3-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C15H23BN2O2/c1-14(2)15(3,4)20-16(19-14)12-6-8-18-13(9-12)11-5-7-17-10-11/h6,8-9,11,17H,5,7,10H2,1-4H3 |
InChI Key |
MSISKCFIEQWWGV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C3CCNC3 |
Origin of Product |
United States |
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